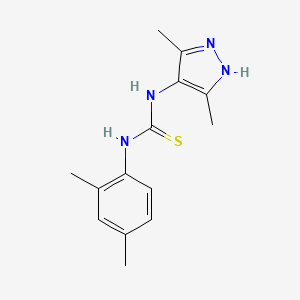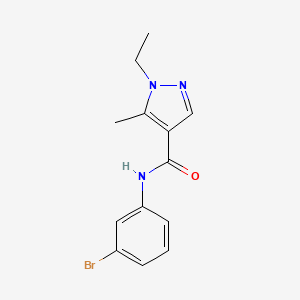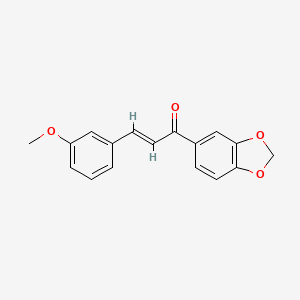![molecular formula C14H20BrN5O B10938857 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B10938857.png)
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYLPROPANAMIDE typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The methyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Amidation: The final step involves the formation of the propanamide moiety through the reaction of the brominated pyrazole derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Alkylation: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Amidation: Amines (e.g., methylamine, ethylamine)
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive pyrazole compounds.
Industry: Use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The bromo and methyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
Uniqueness
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYLPROPANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H20BrN5O |
|---|---|
Molecular Weight |
354.25 g/mol |
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C14H20BrN5O/c1-4-20-12(5-7-16-20)9-18(3)14(21)6-8-19-10-13(15)11(2)17-19/h5,7,10H,4,6,8-9H2,1-3H3 |
InChI Key |
FZIWDCPBUUPNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)CCN2C=C(C(=N2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10938781.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938783.png)
![N-(5-chloropyridin-2-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938787.png)
![[3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10938788.png)


![1-(4-fluorophenyl)-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938802.png)
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10938819.png)
![3-(Phenylsulfonyl)-1-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}propan-1-one](/img/structure/B10938827.png)
![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10938836.png)
![2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N-(pentafluorophenyl)acetamide](/img/structure/B10938837.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(phenoxymethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10938843.png)

![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10938854.png)
